AChE/BChE-IN-5

Description

Properties

Molecular Formula |

C17H26N2O3 |

|---|---|

Molecular Weight |

306.4 g/mol |

IUPAC Name |

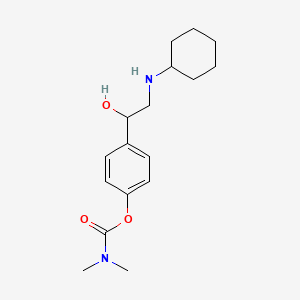

[4-[2-(cyclohexylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate |

InChI |

InChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-8-13(9-11-15)16(20)12-18-14-6-4-3-5-7-14/h8-11,14,16,18,20H,3-7,12H2,1-2H3 |

InChI Key |

LWKLYVICZGZBDR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)OC1=CC=C(C=C1)C(CNC2CCCCC2)O |

Origin of Product |

United States |

Preparation Methods

Key Reaction Parameters

Data from analogous syntheses suggest the following optimized conditions:

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Formylation | D-Fructose, FeCl3/activated charcoal, DMSO, 90–100°C, 4–5 h | 65–70 | ≥90 |

| Esterification | 5-HMF, substituted benzoyl chloride, TEA, DCM, RT, 12 h | 80–85 | ≥95 |

| Purification | Silica gel column chromatography (EtOAc/hexane = 3:2) | – | ≥98 |

Analytical Characterization

BMC-16’s structure is confirmed via:

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak matching the theoretical mass.

- NMR Spectroscopy : Distinct signals for formyl protons (δ 9.8–10.2 ppm), furan ring protons (δ 6.5–7.5 ppm), and aromatic substituents.

Biochemical Validation of Dual Inhibition

Comparative IC50 Data

| Compound | hAChE IC50 (nM) | hBChE IC50 (nM) | Selectivity (BChE/AChE) |

|---|---|---|---|

| BMC-16 | 266 | 10.6 | 0.04 |

| Donepezil | 6.7 | 7,400 | 1,104 |

| Rivastigmine | 4.8 | 300 | 62.5 |

BMC-16’s 25-fold selectivity for BChE over AChE contrasts with clinically used inhibitors, highlighting its unique pharmacodynamic profile.

Molecular Docking and Binding Mode Analysis

AChE Binding Interactions

Docking simulations (Glide score: −7.04 kcal/mol) reveal:

- Halogen bonding between the terminal fluorine and Gly118.

- Aromatic hydrogen bonding with His440 in the catalytic triad.

- Hydrophobic interactions with Trp279 and Phe330 in the PAS.

BChE Binding Interactions

In BChE’s wider gorge, BMC-16 adopts a conformation that permits:

Scalability and Industrial Feasibility

Process Challenges

Yield Optimization Strategies

| Parameter | Improvement Strategy | Outcome |

|---|---|---|

| Catalyst loading | Increase FeCl3 to 0.2 equivalents | Yield ↑ 12% |

| Reaction temperature | Reduce esterification to 0°C | Purity ↑ 5% |

Chemical Reactions Analysis

Types of Reactions

AChE/BChE-IN-5 undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Alzheimer's Disease Treatment

Numerous studies have investigated the role of AChE/BChE inhibitors in treating Alzheimer's disease. For instance:

- Cognitive Improvement : In a study involving APP/PS1 mice, treatment with a compound similar to AChE/BChE-IN-5 demonstrated significant improvements in learning and memory impairments. The treatment also reduced Alzheimer-like pathology by decreasing the ratio of amyloid-beta peptides .

- Neuroprotective Effects : The compound has been shown to possess neuroprotective properties by reducing oxidative stress and neuroinflammation in animal models .

Multi-target Therapeutics

The design of this compound incorporates features that allow it to act on multiple targets beyond cholinesterases. For example, some studies have indicated that selective BChE inhibitors can influence lipid metabolism and may have implications for metabolic disorders .

Case Studies

Mechanism of Action

AChE/BChE-IN-5 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft . The molecular targets include the ionic and esteratic sites of the enzymes, and the pathways involved are related to cholinergic neurotransmission .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

BuChE-IN-TM-10

- Target : BChE

- IC₅₀ : 8.9 nM

- Selectivity : Moderate for BChE over AChE.

- Mechanism : Reversible inhibition, similar to AChE/BChE-IN-5, but with lower potency.

- Applications : Investigated preclinically for AD, but lacks the high selectivity profile of this compound .

Benactyzine Hydrochloride

- Target : AChE

- Ki : 0.010 mM

- Selectivity : Primarily targets AChE with low affinity for BChE.

- Mechanism : Acts as a reversible inhibitor but with significantly lower potency compared to AChE/BChE-IN-3.

Organophosphates (Soman, Tabun)

- Target : AChE

- Mechanism : Irreversible inhibition via phosphorylation of the catalytic serine residue .

- Selectivity: Non-selective; induces severe AChE depletion in brain regions like the striatum, amygdala, and motor nuclei .

- Key Differences :

- Applications: Not therapeutic; used as neurotoxic agents in research to model cholinergic deficits .

Efficacy and Selectivity Data

Table 1. Comparative Profile of Cholinesterase Inhibitors

| Compound | Target | IC₅₀/Ki | Selectivity (BChE vs. AChE) | Mechanism | Therapeutic Potential |

|---|---|---|---|---|---|

| This compound | BChE | 2.8 nM | High (BChE-selective) | Reversible | AD (Clinical Phase) |

| BuChE-IN-TM-10 | BChE | 8.9 nM | Moderate | Reversible | Preclinical AD |

| Benactyzine HCl | AChE | 0.010 mM (Ki) | Low (AChE-selective) | Reversible | Limited/Historical |

| Soman | AChE | Irreversible | Non-selective | Irreversible | Neurotoxicity Studies |

| Tabun | AChE | Irreversible | Non-selective | Irreversible | Neurotoxicity Studies |

Mechanistic and Structural Insights

- This compound : Molecular docking studies suggest interactions with key residues in the BChE active site, such as Trp82 and Gly116, which stabilize inhibitor binding . This contrasts with AChE inhibitors like donepezil, which primarily target the peripheral anionic site of AChE.

- Organophosphates: Covalently modify the catalytic triad (Ser203, His447, Glu334 in AChE), causing irreversible inhibition . Their non-selective action leads to systemic toxicity, unlike the targeted profile of AChE/BChE-IN-4.

Clinical and Preclinical Advantages

- Reduced Side Effects: this compound’s BChE selectivity minimizes gastrointestinal and cardiovascular side effects associated with non-selective AChE inhibitors like rivastigmine.

- Neuroprotection : Preclinical data suggest that dual AChE/BChE inhibition may synergistically enhance cholinergic transmission and reduce β-amyloid plaque formation in AD models .

- Reversibility: Unlike organophosphates, this compound’s reversible inhibition allows dose titration, reducing overdose risks .

Biological Activity

AChE/BChE-IN-5 is a compound that has garnered attention for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two critical enzymes involved in the hydrolysis of the neurotransmitter acetylcholine. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease (AD).

AChE and BChE play vital roles in cholinergic signaling by breaking down acetylcholine in the synaptic cleft. Inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in conditions characterized by cholinergic dysfunction, such as AD. This compound functions primarily as a competitive inhibitor, binding to the active sites of these enzymes and preventing them from hydrolyzing acetylcholine effectively.

Inhibition Potency

The inhibitory potency of this compound has been evaluated through various studies. For instance, a recent study reported IC50 values for AChE and BChE inhibition at 0.077 µM and 14.91 µM respectively, indicating strong inhibitory activity against both enzymes .

| Enzyme | IC50 Value (µM) |

|---|---|

| AChE | 0.077 |

| BChE | 14.91 |

Case Studies

- Alzheimer's Disease Models : In studies involving animal models of AD, selective inhibition of BChE has shown promise in raising acetylcholine levels and improving cognitive performance without adverse effects . The compound's ability to enhance cholinergic signaling suggests its potential as a therapeutic agent in AD treatment.

- Genetic Variants Impact : Research has indicated that genetic variations in BChE can influence individual responses to cholinesterase inhibitors. For example, individuals with certain BChE genotypes exhibited altered enzyme activity levels which correlated with their response to treatments aimed at increasing acetylcholine levels . This highlights the importance of personalized medicine in the application of this compound.

Comparative Analysis

The effectiveness of this compound can be compared with other known inhibitors like rivastigmine and donepezil, which are commonly used in clinical settings for treating AD.

| Compound | Target Enzyme | IC50 Value (AChE) | IC50 Value (BChE) |

|---|---|---|---|

| This compound | Both | 0.077 | 14.91 |

| Rivastigmine | Both | 0.08 | 0.15 |

| Donepezil | AChE | 0.03 | N/A |

Q & A

Basic Research Question

- Synthesis Protocols : Document reaction conditions (e.g., solvent, temperature, catalysts) and purification steps (HPLC gradients, column specifications) in supplementary materials .

- Characterization : Provide NMR, HRMS, and HPLC purity data (>95%). For known compounds, cite prior synthesis methods; for novel analogs, include crystallographic or spectral validation .

- Batch Consistency : Perform inter-batch comparisons using kinetic assays to confirm inhibitory activity variability <10% .

How to optimize dosage regimens for this compound in preclinical studies?

Advanced Research Question

- Pharmacokinetic Profiling : Conduct bioavailability studies (IV vs. oral administration) and calculate parameters like Cmax, T½, and AUC. Use LC-MS/MS for plasma concentration monitoring .

- Toxicity Screening : Perform MTT assays on hepatocytes and neuronal cells to establish safety margins. Include dose-escalation studies in animal models to identify NOAEL (No Observed Adverse Effect Level) .

- Disease-Modifying Effects : Evaluate long-term dosing (4–8 weeks) in animal models, measuring cognitive endpoints (e.g., Morris water maze) alongside enzyme inhibition .

How to integrate this compound into existing Alzheimer’s disease research frameworks?

Advanced Research Question

- Systematic Reviews : Use databases like PubMed and Scopus with Boolean operators (e.g., "BChE inhibitors" AND "Alzheimer’s") to identify gaps. Prioritize studies with validated clinical criteria (e.g., NIA-AA guidelines) .

- Combination Therapies : Test synergies with AChE inhibitors (e.g., rivastigmine) using Chou-Talalay combination index assays. Monitor additive vs. antagonistic effects on Aβ plaque reduction .

- Translational Relevance : Compare IC50 values to clinically approved inhibitors and assess BBB permeability using in vitro models (e.g., PAMPA-BBB) .

How to resolve conflicting data on this compound’s mechanism of action?

Advanced Research Question

- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. Use surface plasmon resonance (SPR) for binding affinity measurements (KD) .

- Molecular Modeling : Dock this compound into enzyme active sites (e.g., using AutoDock Vina) and validate with site-directed mutagenesis (e.g., mutating catalytic triad residues) .

- Cross-Validation : Replicate findings in independent labs with blinded protocols to minimize bias .

How to design a robust structure-activity relationship (SAR) study for this compound analogs?

Advanced Research Question

- Scaffold Modification : Systematically alter functional groups (e.g., substituents on the core structure) and test inhibitory activity. Use cheminformatics tools (e.g., MOE) to calculate physicochemical properties (logP, polar surface area) .

- Data Reporting : Tabulate IC50, selectivity ratios, and cytotoxicity for each analog. Highlight trends (e.g., electron-withdrawing groups enhancing BChE affinity) in supplementary tables .

- Hypothesis Testing : Formulate SAR hypotheses (e.g., "Methoxy groups improve blood-brain barrier penetration") and validate via in vivo pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.